3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of fluorinated heterocyclic compounds. These compounds are known for their unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine in the compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the pyridin-3-yl group: This step involves the coupling of the oxadiazole ring with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the benzamide: The final step involves the coupling of the fluorinated oxadiazole-pyridine intermediate with a benzoyl chloride derivative to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activity and stability. It may act as an inhibitor for specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its chemical stability and activity against pests.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The oxadiazole ring and pyridine moiety contribute to the compound’s overall stability and activity by facilitating interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-(pyridin-3-yl)-1,3,4-oxadiazol-5-yl)benzamide
- 3-fluoro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the specific positioning of the fluorine atom and the pyridin-3-yl group, which enhances its chemical stability and biological activity compared to other similar compounds
Properties
IUPAC Name |
3-fluoro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-11-5-1-3-9(7-11)12(20)17-14-19-18-13(21-14)10-4-2-6-16-8-10/h1-8H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQQDNLOTQWUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.